2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with formic acid or other aldehydes . The subsequent steps involve the introduction of the acetyl and dimethylcyclohexenone groups under controlled reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen. Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological targets. The benzimidazole moiety can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The molecular targets and pathways involved depend on the specific application, such as anticancer or antiviral activity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
2-phenylbenzimidazole: Known for its antimicrobial activity.
5,6-dimethylbenzimidazole: A component of vitamin B12.
Nocodazole: An anticancer agent. Compared to these compounds, 2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific structure, which may confer distinct biological activities and applications
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[6-(1H-benzimidazol-2-ylmethylimino)-2-hydroxy-4,4-dimethylcyclohexen-1-yl]ethanone |
InChI |
InChI=1S/C18H21N3O2/c1-11(22)17-14(8-18(2,3)9-15(17)23)19-10-16-20-12-6-4-5-7-13(12)21-16/h4-7,23H,8-10H2,1-3H3,(H,20,21) |
InChI Key |
CZTHSFCXPOBLKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CC(CC1=NCC2=NC3=CC=CC=C3N2)(C)C)O |
solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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